molecular formula C17H17ClFNOS B2418352 2-(2-chloro-6-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide CAS No. 2034231-58-6

2-(2-chloro-6-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide

Cat. No. B2418352
CAS RN: 2034231-58-6
M. Wt: 337.84
InChI Key: AOLLYQLVXQIACW-UHFFFAOYSA-N
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Description

The compound “2-(2-chloro-6-fluorophenyl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide” is a complex organic molecule. It contains a chloro-fluorophenyl group, a thiophenyl group, and a cyclopentyl group, linked by an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The chloro-fluorophenyl group, thiophenyl group, and cyclopentyl group would each contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloro, fluoro, and thiophenyl groups, which are all electron-withdrawing groups and could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, potential uses, and biological activity. It could also involve the development of new synthesis methods .

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(1-thiophen-2-ylcyclopentyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNOS/c18-13-5-3-6-14(19)12(13)11-16(21)20-17(8-1-2-9-17)15-7-4-10-22-15/h3-7,10H,1-2,8-9,11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLLYQLVXQIACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)CC3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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